4-(2-Methylpropyl)phenyl 4-propoxybenzoate
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Overview
Description
4-(2-Methylpropyl)phenyl 4-propoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl ring substituted with a 2-methylpropyl group and a propoxybenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)phenyl 4-propoxybenzoate typically involves the esterification of 4-(2-Methylpropyl)phenol with 4-propoxybenzoic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
4-(2-Methylpropyl)phenyl 4-propoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological pathways. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylpropyl)phenyl benzoate: Similar structure but lacks the propoxy group.
4-Propoxyphenyl 4-propoxybenzoate: Similar ester functionality but different substitution pattern on the phenyl ring.
4-(2-Methylpropyl)phenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a propoxy group.
Uniqueness
4-(2-Methylpropyl)phenyl 4-propoxybenzoate is unique due to the presence of both a 2-methylpropyl group and a propoxybenzoate ester group, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62716-81-8 |
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Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
[4-(2-methylpropyl)phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C20H24O3/c1-4-13-22-18-11-7-17(8-12-18)20(21)23-19-9-5-16(6-10-19)14-15(2)3/h5-12,15H,4,13-14H2,1-3H3 |
InChI Key |
ILMBDIKCFYEGNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(C)C |
Origin of Product |
United States |
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